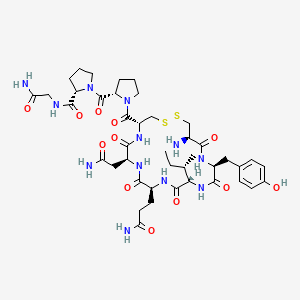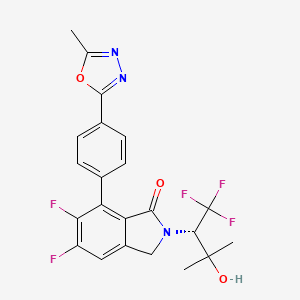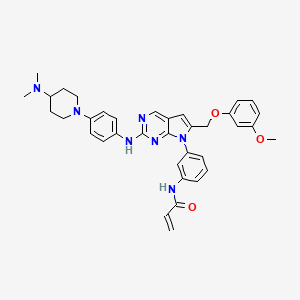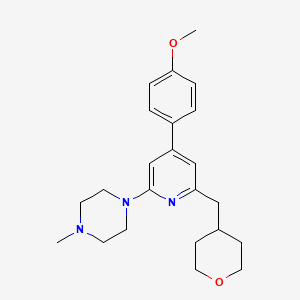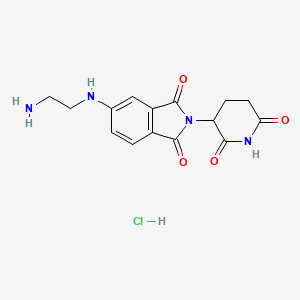
Pomalidomide-5-C2-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5-C2-NH2 (hydrochloride) is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in the field of targeted protein degradation, where it serves as a building block for synthesizing molecules that can selectively degrade specific proteins. The compound is known for its ability to conjugate with carboxyl linkers due to the presence of an amine group, making it a versatile tool in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C2-NH2 (hydrochloride) typically involves the functionalization of pomalidomide with an aminoethyl groupThe final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Pomalidomide-5-C2-NH2 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The process is designed to be cost-effective and scalable, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Peptide Coupling Reactions: Utilized for conjugation with carboxyl linkers.
Reductive Amination: Employed for attaching linkers via the amine group.
Common Reagents and Conditions
Peptide Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Reductive Amination Reagents: Such as sodium cyanoborohydride (NaBH3CN) and formaldehyde.
Major Products Formed
The primary products formed from these reactions are conjugates used in the development of PROTACs, which are designed to target and degrade specific proteins within cells .
Scientific Research Applications
Pomalidomide-5-C2-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules in chemical biology.
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.
Medicine: Integral in the creation of PROTACs for the treatment of various diseases, including cancer.
Industry: Utilized in drug discovery and development processes to create novel therapeutic agents
Mechanism of Action
Pomalidomide-5-C2-NH2 (hydrochloride) exerts its effects by acting as a cereblon ligand. Cereblon is a component of the E3 ubiquitin ligase complex, which plays a crucial role in protein degradation. By binding to cereblon, Pomalidomide-5-C2-NH2 (hydrochloride) facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-C3-NH2 (hydrochloride): Another cereblon ligand with a similar structure but a different linker length.
Opto-pomalidomide-C2-NH2 (hydrochloride): A variant designed for light-induced targeted protein degradation.
Pomalidomide-PEG4-NH2 (hydrochloride): Contains a polyethylene glycol linker for enhanced solubility and stability.
Uniqueness
Pomalidomide-5-C2-NH2 (hydrochloride) is unique due to its optimal linker length and functional groups, which provide a balance between stability and reactivity. This makes it particularly effective in the development of PROTACs, allowing for precise targeting and degradation of specific proteins .
Properties
Molecular Formula |
C15H17ClN4O4 |
|---|---|
Molecular Weight |
352.77 g/mol |
IUPAC Name |
5-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H16N4O4.ClH/c16-5-6-17-8-1-2-9-10(7-8)15(23)19(14(9)22)11-3-4-12(20)18-13(11)21;/h1-2,7,11,17H,3-6,16H2,(H,18,20,21);1H |
InChI Key |
YSACDBBTDKQGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



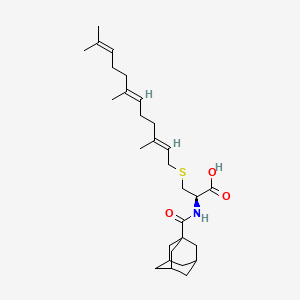
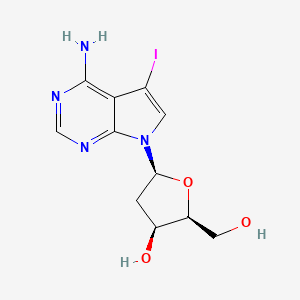
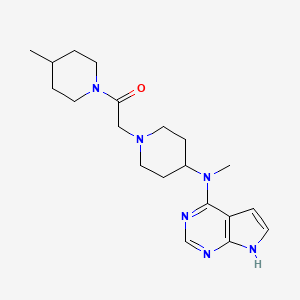
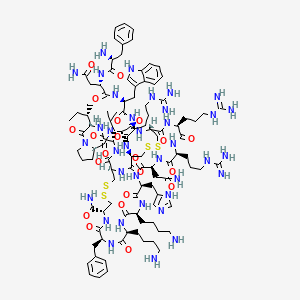
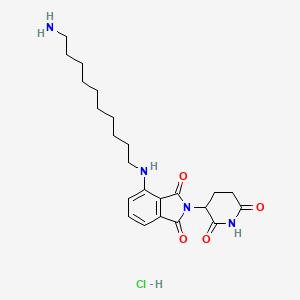
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
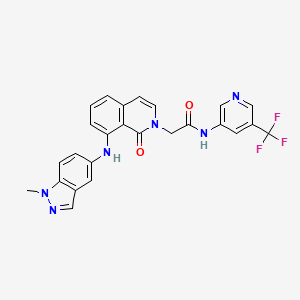
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
